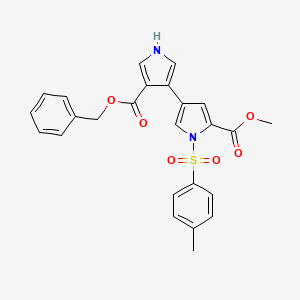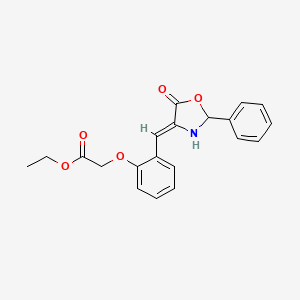![molecular formula C23H25N5O B15214618 1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidine-4-carboxamide CAS No. 88300-45-2](/img/structure/B15214618.png)
1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Métodos De Preparación
The synthesis of 1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of p-tolylamine with cyanuric chloride can yield the triazine core, which is then further functionalized to introduce the piperidine and carboxamide groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the ring. Common reagents for these reactions include alkyl halides and amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine core can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the piperidine ring can interact with biological membranes, affecting their structure and function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidine-4-carboxamide can be compared with other triazine derivatives, such as:
1,3,5-Triazine: A simpler triazine compound with three nitrogen atoms in the ring, commonly used in the synthesis of herbicides and resins.
2,4,6-Tris(p-tolyl)-1,3,5-triazine: A triazine derivative with three p-tolyl groups, used in the development of photostabilizers and UV absorbers.
1,2,4-Triazole: A related heterocyclic compound with a five-membered ring, known for its antifungal and anticancer properties. The uniqueness of 1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
88300-45-2 |
|---|---|
Fórmula molecular |
C23H25N5O |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
1-[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H25N5O/c1-15-3-7-17(8-4-15)20-21(18-9-5-16(2)6-10-18)26-27-23(25-20)28-13-11-19(12-14-28)22(24)29/h3-10,19H,11-14H2,1-2H3,(H2,24,29) |
Clave InChI |
JTYDFDWBKUJEOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(CC3)C(=O)N)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



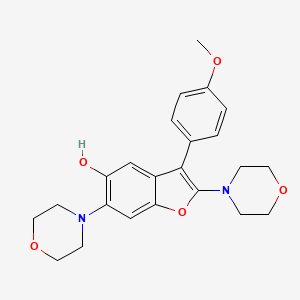
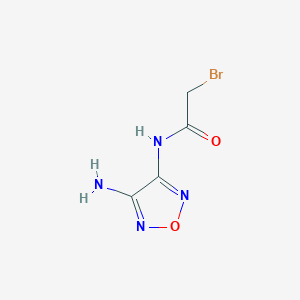
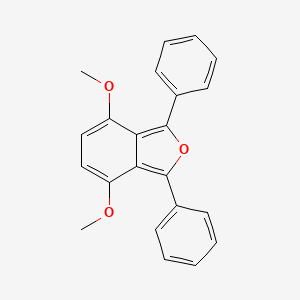
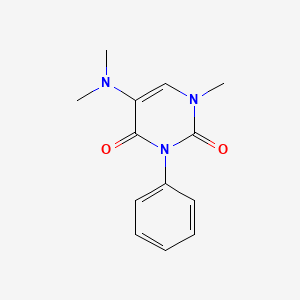
![5-Amino-2-{[(pyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15214575.png)

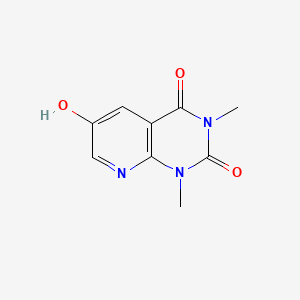
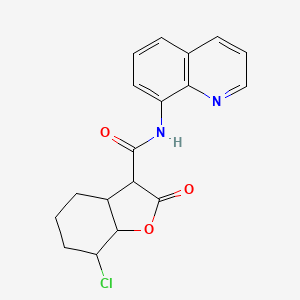
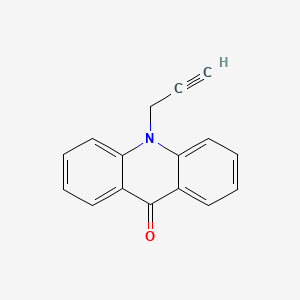
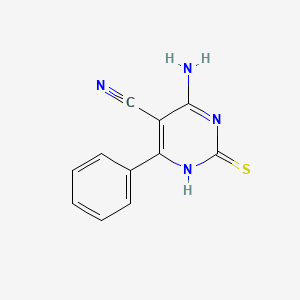
![9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]-](/img/structure/B15214614.png)
